molecular formula C25H23N3O2 B5557870 3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5557870
M. Wt: 397.5 g/mol
InChI Key: MFAWMWGIMDIRIC-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17902698 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, which include compounds similar to the one . These methods involve multi-step processes, including condensation and cyclization, to obtain new derivatives with potential biological and pharmacological activities. Such activities may include anticonvulsant properties and potential applications in treating conditions like schizophrenia (Cortés et al., 2007). Additionally, studies have synthesized 11-substituted derivatives demonstrating moderate analgesic activity, highlighting the compound's relevance in pain management research (Matsuo et al., 1985).

Pharmacological Applications

Research has explored the interaction of similar compounds with central and mitochondrial benzodiazepine receptors, indicating a significant potential for medical applications. For instance, specific derivatives have shown high efficacy in displacing diazepam from central benzodiazepine receptors, which could imply potential therapeutic applications in disorders related to the central nervous system (Barlin et al., 1997). The variance in activity across derivatives also suggests the importance of structural modifications for targeting specific receptors.

Potential Anticancer Activity

A notable application involves a derivative's ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual-mode of action against cancer cells underscores the compound's potential as a basis for developing novel anticancer therapies. The study demonstrates the compound's efficacy through upregulation of death receptors and scaffold proteins in melanoma cells, providing a promising avenue for further research in cancer treatment (Kong et al., 2018).

Properties

IUPAC Name

9-(3-methoxyphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-30-19-6-4-5-17(13-19)18-14-22-24(23(29)15-18)25(16-9-11-26-12-10-16)28-21-8-3-2-7-20(21)27-22/h2-13,18,25,27-28H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWMWGIMDIRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.